molecular formula C12H14N2O2S B6301116 Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate CAS No. 2231673-05-3

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B6301116
CAS No.: 2231673-05-3
M. Wt: 250.32 g/mol
InChI Key: ILOCUDOTHRNTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate involves several steps. One common synthetic route includes the reaction of 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a pharmaceutical agent.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally exerts its effects by binding to target proteins or enzymes, altering their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate (CAS No: 2231673-05-3) is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol
  • Purity : ≥ 97% .

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases, which are crucial in cell signaling pathways. For instance, thienopyrimidine derivatives have been reported to selectively inhibit Leishmania N-myristoyltransferase (NMT), demonstrating a selectivity ratio greater than 660-fold compared to human NMTs .
  • Antiproliferative Effects : Research indicates that compounds with similar structures can inhibit the growth of cancer cell lines by interfering with signaling pathways associated with cell proliferation and survival, particularly those involving the PI3K-Akt-mTOR pathway .
  • Selectivity for Parasite Targets : The structural features of this compound allow it to target specific enzymes in parasites, making it a candidate for antileishmanial therapies .

Case Study 1: Antileishmanial Activity

A study focused on the thienopyrimidine class revealed that this compound exhibited modest activity against Leishmania donovani intracellular amastigotes. The compound's selectivity for parasite NMT over human enzymes suggests a promising therapeutic index for treating leishmaniasis .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies demonstrated that derivatives of thienopyrimidine compounds could effectively inhibit the growth of various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases involved in oncogenic signaling pathways .

Summary of Biological Activities

Activity TypeTarget/OrganismEfficacy LevelReference
AntileishmanialLeishmania donovaniModest
Protein Kinase InhibitionVarious kinasesHigh selectivity
Cancer Cell ProliferationHuman tumor xenograftsSignificant inhibition

Properties

IUPAC Name

methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOCUDOTHRNTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.